Diastereoselectivity in Michael Addition: Dimenthyl Malonate vs. Dimethyl Malonate
In Michael additions to α,β-unsaturated ketones, dimenthyl malonate provides measurable diastereoselectivity without external chiral catalysts, whereas dimethyl malonate yields near-racemic mixtures unless complex catalytic systems are employed [1]. In a directly comparable system (addition to 3-phenyl-1-(η⁶-o-tolyltricarbonylchromium)propenone), dimenthyl malonate achieves a 90:10 diastereomeric ratio while dimethyl malonate under optimized conditions (75 °C, methanol, piperidine catalyst) gives only a 63:37 ratio [2].
| Evidence Dimension | Diastereomeric ratio in Michael addition |
|---|---|
| Target Compound Data | 90:10 |
| Comparator Or Baseline | Dimethyl malonate: 63:37 |
| Quantified Difference | 27 percentage point advantage in major diastereomer proportion |
| Conditions | Addition to 3-phenyl-1-(η⁶-o-tolyltricarbonylchromium)propenone; dimenthyl malonate conditions not specified in detail; dimethyl malonate at 75 °C in methanol with piperidine |
Why This Matters
Procurement of dimenthyl malonate eliminates the need for separate chiral catalyst sourcing and method development.
- [1] Šebo, Ľ., Alföldi, J., Rihs, G., Toma, Š. On the Stereoselectivity of the (-)-Dimenthyl Malonate Addition to α,β-Unsaturated Ketones. Collect. Czech. Chem. Commun., 1996, 61, 1805-1814. DOI: 10.1135/cccc19961805. View Source
- [2] CORE repository: Stereoselectivity of Michael Addition to 3-Phenyl-1-(η⁶-o-tolyltricarbonylchromium)propenone. View Source
